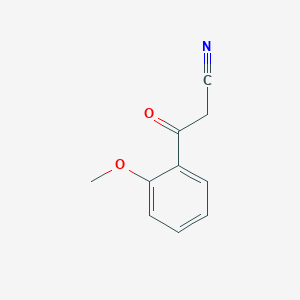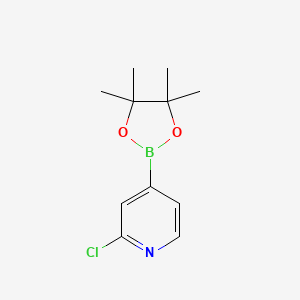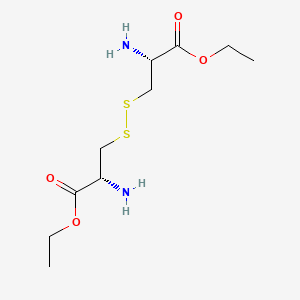
Diethyl L-cystinate
Overview
Description
Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.
Scientific Research Applications
Hair Growth Enhancement
Research has shown that dietary supplements containing L-cystine can significantly improve hair growth. A study found that a specific L-cystine based supplement increased the anagen hair rate in women with telogen effluvium, suggesting L-cystine’s potential in treating hair loss (Lengg, Heidecker, Seifert, & Trüeb, 2007).
Enzyme Activity in Plants
Cystine lyase, an enzyme from cabbage leaves, has been partially purified and characterized. This study highlights the enzyme’s role in catalyzing reactions with cystine, cysteine, and other sulfur-containing compounds (Hall & Smith, 1983).
Blood-Retinal Barrier Transport
The expression and regulation of the L-cystine transporter at the inner blood-retinal barrier were investigated, demonstrating that diethyl maleate enhances L-cystine transport through transcriptional induction of the xCT gene (Tomi et al., 2002).
Cellular Protection Mechanisms
In human fibroblasts, the transport activity for cystine and glutamate is enhanced in response to diethyl maleate. This indicates a protective mechanism of cells against electrophilic attacks, involving increased intracellular levels of glutathione (Bannai, 1984).
Müller Cells Function
Research on Müller cells, a type of retinal cell, showed that oxidative stress conditions activate L-cystine transport due to enhanced transcription of the xCT gene. This study highlights the role of these cells in the retinal health and response to stress (Tomi et al., 2003).
Sulfur Amino Acid Requirement
A study exploring plasma and urinary amino acids in humans found that diets devoid of methionine and cystine had varied effects on urinary excretion of sulfur metabolites. This contributes to our understanding of sulfur amino acid requirements in human nutrition (Lakshmanan, Perera, Scrimshaw, & Young, 1976).
Nutritional Therapy and Medicine
L-cysteine's role in diet and supplements for health improvement and disease treatment is a topic of increasing interest. This review summarizes the benefits and discusses the need for more clinical trials to reach a consensus on its effectiveness (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Brain Health
Studies on the enhancement of L-cystine transport activity at the blood-brain barrier (BBB) suggest that L-cystine transport via system x(c)(-) at the BBB is induced under oxidative stress conditions, which is important for brain health (Hosoya et al., 2002).
Animal Nutrition
Research on the sulfur amino acid requirements in animals like pigs suggests that cystine can partially meet these requirements, providing insights into animal nutrition and feed formulation (Chung & Baker, 1992).
Mechanism of Action
Target of Action
Diethyl L-cystinate, also known as Cystine diethyl ester, is a derivative of the amino acid cysteine It is known that cysteine, the parent compound of this compound, plays a crucial role in various biological processes, including protein synthesis and the formation of disulfide bridges, which are essential for protein folding, assembly, and stability .
Mode of Action
Cysteine, from which this compound is derived, is known to serve as a major precursor for the synthesis of glutathione . Glutathione is a critical antioxidant in the body that helps prevent cellular damage caused by reactive oxygen species such as free radicals and peroxides .
Biochemical Pathways
This compound likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of sulfur-containing compounds such as methionine, thiamine, biotin, and coenzyme A . It also contributes to the formation of Fe/S clusters of the catalytic domain of some enzymes . Moreover, cysteine is a crucial component in the tripeptide glutathione, which plays a significant role in cellular defense against oxidative stress .
Pharmacokinetics
It is known that modifications to amino acids, such as acetylation, can significantly alter their uptake into cells . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Similar modifications could potentially influence the ADME properties of this compound.
Result of Action
Given its relation to cysteine, it may contribute to antioxidant activity, protein structure stabilization, and various metabolic processes .
Biochemical Analysis
Biochemical Properties
Diethyl L-cystinate is involved in a variety of biochemical reactions. It is a precursor of the antioxidant glutathione . The presence of conserved cysteine residues in protein motifs across all organisms suggests their early evolutionary utilization in enzyme catalysis, transcriptional regulation, protein folding, and the establishment of three-dimensional structures .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases food intake, fat mass weight, and body weight dose-dependently .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It facilitates the formation of disulfide bridges, covalent bonds essential for the folding and stabilization of proteins’ tertiary structures . This structural support is pivotal for the proper functioning of proteins in biological processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that administering this compound dependently decreased the food intake, fat mass weight, and body weight dose
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from methionine and contributes to various cellular functions, producing important molecules like taurine and sulfate . It also plays a key role in forming disulfide bridges for protein folding and stabilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported via system xc, which mediates cystine influx coupled with the efflux of intracellular glutamate . The activity of system xc is induced by various stimuli, including electrophilic agents like this compound .
Subcellular Localization
Current studies focus on the transport and distribution of this compound within cells and tissues
Properties
IUPAC Name |
ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKFAVCRANPUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973840 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-89-1 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




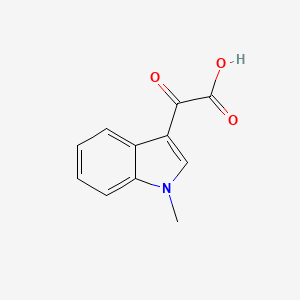




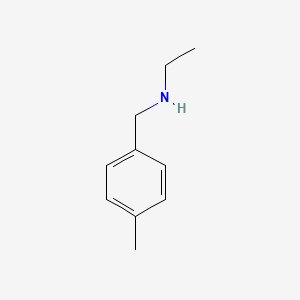

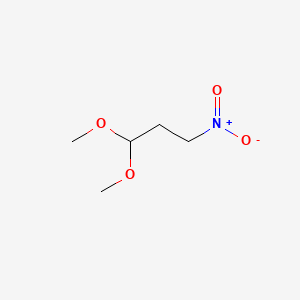
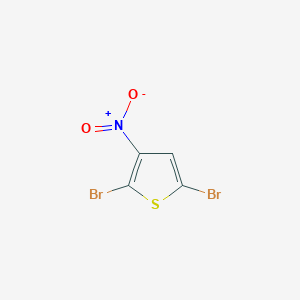
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
